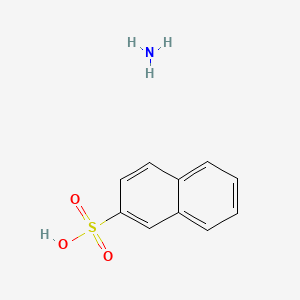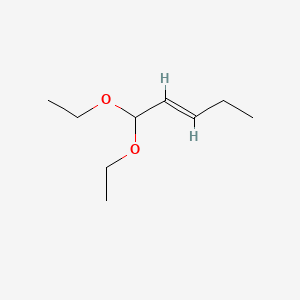
1,1-Diethoxy-2-pentene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diethoxy-2-pentene: is an organic compound with the molecular formula C9H18O2 . It is a type of acetal, specifically a diethyl acetal of pentanal. This compound is known for its applications in organic synthesis and various industrial processes due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1-Diethoxy-2-pentene can be synthesized through the acetalization of pentanal with ethanol in the presence of an acid catalyst. The reaction typically involves mixing pentanal and ethanol in a molar ratio, followed by the addition of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The mixture is then heated under reflux conditions to facilitate the formation of the acetal.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors where pentanal and ethanol are continuously fed into the reactor along with the acid catalyst. The reaction mixture is then heated, and the product is continuously removed to drive the reaction to completion. This method ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Diethoxy-2-pentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic conditions can facilitate substitution reactions, often using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted acetals depending on the reagents used.
Aplicaciones Científicas De Investigación
1,1-Diethoxy-2-pentene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic pathways.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving acetals and their derivatives.
Industry: this compound is used in the production of fragrances, flavors, and other fine chemicals due to its pleasant odor and reactivity.
Mecanismo De Acción
The mechanism of action of 1,1-Diethoxy-2-pentene involves its reactivity as an acetal. In acidic conditions, the compound can undergo hydrolysis to form the corresponding aldehyde and ethanol. This reaction is catalyzed by protonation of the acetal oxygen, followed by cleavage of the carbon-oxygen bond. The aldehyde formed can then participate in further chemical reactions, making this compound a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
1,1-Dimethoxy-2-pentene: Similar in structure but with methoxy groups instead of ethoxy groups.
1,1-Diethoxy-2-butene: Similar acetal structure but with a shorter carbon chain.
1,1-Diethoxy-3-pentene: Similar structure but with the double bond in a different position.
Uniqueness: 1,1-Diethoxy-2-pentene is unique due to its specific combination of ethoxy groups and the position of the double bond. This gives it distinct reactivity and makes it suitable for specific synthetic applications that other similar compounds may not be able to achieve.
Propiedades
Número CAS |
33498-40-7 |
|---|---|
Fórmula molecular |
C9H18O2 |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
(E)-1,1-diethoxypent-2-ene |
InChI |
InChI=1S/C9H18O2/c1-4-7-8-9(10-5-2)11-6-3/h7-9H,4-6H2,1-3H3/b8-7+ |
Clave InChI |
LMEVRZONMYHVAF-BQYQJAHWSA-N |
SMILES isomérico |
CC/C=C/C(OCC)OCC |
SMILES canónico |
CCC=CC(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


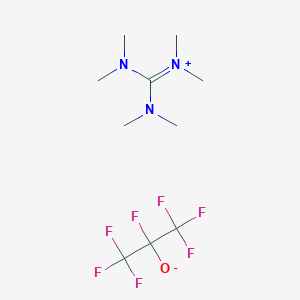
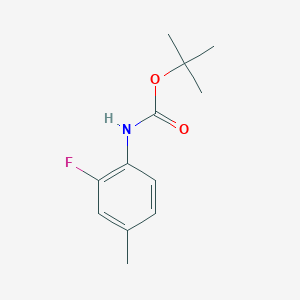
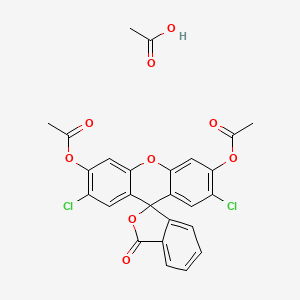
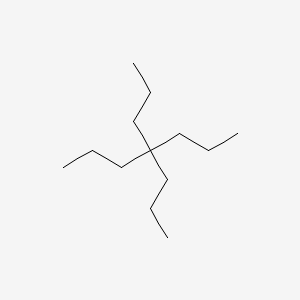
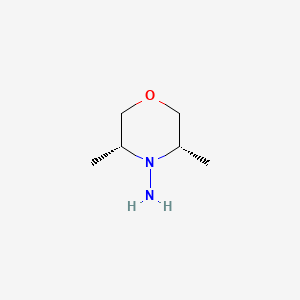
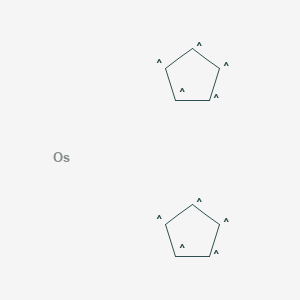
![8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline](/img/structure/B13834358.png)
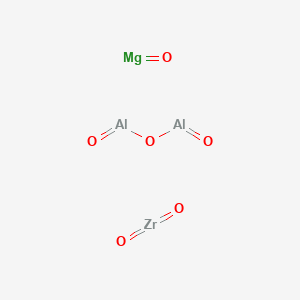
![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-3-hydroxy-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B13834363.png)
![(2E,4Z)-3-nitro-1H-benzo[b][1,4]diazepine](/img/structure/B13834379.png)
![tert-butyl N-[(E,2S,3R)-3-benzoyl-1,3-dihydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B13834380.png)
![4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13834386.png)
